4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol
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Overview
Description
4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenol group and a triphenyl-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol typically involves a multi-step process. One common method includes the condensation of 1,3,4-triphenyl-1H-pyrazole-5-carbaldehyde with 4-aminophenol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol is not fully understood, but it is believed to involve interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, potentially inhibiting their activity. The pyrazole moiety may also interact with enzymes, affecting their function. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Triphenyl-1H-pyrazole-5-carbaldehyde
- 4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]aniline
- 4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]benzaldehyde
Uniqueness
4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol is unique due to the presence of both a phenol group and a triphenyl-substituted pyrazole moiety.
Properties
Molecular Formula |
C28H21N3O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(E)-(2,4,5-triphenylpyrazol-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C28H21N3O/c32-25-18-16-21(17-19-25)20-29-28-26(22-10-4-1-5-11-22)27(23-12-6-2-7-13-23)30-31(28)24-14-8-3-9-15-24/h1-20,32H/b29-20+ |
InChI Key |
LHAXIEPKPSCIBM-ZTKZIYFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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